molecular formula C23H21N5O3S B2479868 methyl 4-(2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 886929-99-3

methyl 4-(2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2479868
CAS No.: 886929-99-3
M. Wt: 447.51
InChI Key: HGTUBKYZVHPMRD-UHFFFAOYSA-N
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Description

The compound methyl 4-(2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate features a triazole core substituted with a 3-methylphenyl group at position 5 and a 1H-pyrrol-1-yl group at position 2. The sulfanylacetamido linker connects the triazole moiety to a methyl benzoate ester.

Properties

IUPAC Name

methyl 4-[[2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-16-6-5-7-18(14-16)21-25-26-23(28(21)27-12-3-4-13-27)32-15-20(29)24-19-10-8-17(9-11-19)22(30)31-2/h3-14H,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTUBKYZVHPMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyrrole Group: The pyrrole group is introduced via a condensation reaction with an appropriate amine.

    Attachment of the Sulfanyl Group: The sulfanyl group is added through a nucleophilic substitution reaction.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyrrole group, potentially altering the electronic properties of the compound.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole or pyrrole derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C23H21N5O3S
CAS Number : 886929-99-3
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the pyrrole and sulfanyl groups further enhances its reactivity and potential pharmacological properties.

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. Methyl 4-(2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is no exception.

  • Mechanism of Action : The triazole ring disrupts fungal cell membrane synthesis by inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol production in fungi.
  • Case Studies : In studies involving various microbial strains such as Candida albicans and Staphylococcus aureus, derivatives of triazole have shown moderate to high efficacy against these pathogens .
Microbial StrainActivity Level
Candida albicansModerate
Staphylococcus aureusHigh
Escherichia coliModerate

Antifungal Properties

The compound has also demonstrated antifungal activity, particularly against resistant strains. Its structural components allow it to penetrate fungal cell walls effectively.

Anti-inflammatory Effects

Emerging studies suggest that triazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Material Science Applications

Beyond pharmacology, this compound may find applications in material science:

Polymer Chemistry

The compound can be utilized as a building block in polymer synthesis due to its reactive functional groups. It can enhance the properties of polymers by improving their thermal stability and mechanical strength.

Coating Technologies

In coating formulations, the incorporation of triazole compounds can provide protective features against corrosion and microbial growth on surfaces.

Mechanism of Action

The exact mechanism of action for methyl 4-(2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, altering their activity. The triazole and pyrrole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 4-[({[5-(4-Chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
  • Key Differences :
    • Substituent on triazole: 4-chlorobenzyl vs. 3-methylphenyl in the target compound.
    • Ester group: Ethyl vs. methyl in the target.
  • Implications: The electron-withdrawing chlorine atom in the benzyl group may enhance stability but reduce lipophilicity compared to the electron-donating 3-methyl group.
2-{[5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
  • Key Differences :
    • Triazole substituent: Benzotriazolylmethyl vs. 1H-pyrrol-1-yl in the target.
    • Terminal group: Acetamide vs. methyl benzoate .
  • Implications :
    • The benzotriazole group introduces additional aromaticity, which may enhance π-π stacking interactions in biological targets.
    • The absence of an ester group could reduce metabolic clearance compared to the target compound .
Triazole-Schiff Base Benzopyranone Derivatives
  • Key Differences: Core structure: Benzopyranone-Schiff base vs. triazole-pyrrole in the target.
  • Implications: Schiff bases are prone to hydrolysis, whereas the triazole-pyrrole system in the target compound offers greater stability.

Comparative Data Table

Compound Name Substituent on Triazole Ester/Acetamide Group Molecular Weight (g/mol) Notable Properties/Activities Reference
Methyl 4-(2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate (Target) 3-Methylphenyl, 1H-pyrrol-1-yl Methyl benzoate ~478.5* Hypothesized antiviral activity N/A
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 4-Chlorobenzyl, 1H-pyrrol-1-yl Ethyl benzoate 495.98 Enhanced stability, lower lipophilicity
2-{[5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide Benzotriazolylmethyl, phenyl Acetamide 539.81 Increased aromatic interactions
Triazole-Schiff base benzopyranone derivatives Variable Variable ~300–400 Antiviral activity (500 mg·L⁻¹)

*Estimated based on structural similarity.

Biological Activity

Methyl 4-(2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound features a triazole ring, a pyrrole moiety, and a benzoate group, contributing to its diverse biological activities. The molecular formula is C23H22N6O2SC_{23}H_{22}N_6O_2S with a molecular weight of approximately 430.54 g/mol .

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrrole rings often exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, some were found to possess moderate to good activity against bacteria such as Staphylococcus aureus and Escherichia coli . this compound's structure suggests it may interact effectively with bacterial enzymes or membranes.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A notable investigation focused on the inhibition of BCR-ABL tyrosine kinase associated with chronic myeloid leukemia (CML). The compound demonstrated promising inhibitory effects on both wild-type and T315I mutant forms of the kinase . Table 1 summarizes the growth inhibition data:

CompoundGI50 (nM)Remarks
Methyl 4-(2-{...})150Effective against BCR-ABL
Control (Ponatinib)18Standard for comparison
T315I Mutant370Less effective than wild-type

Case Studies

Case Study 1: Antimicrobial Screening

In a comprehensive screening of various synthesized triazole derivatives, methyl 4-(2-{...}) was tested alongside other compounds. The results indicated that it exhibited significant activity against Enterobacter aerogenes and Klebsiella pneumoniae, comparable to standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of methyl 4-(2-{...}) on K562 cell lines. The compound was assessed for its ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with the compound increased early apoptotic markers significantly compared to untreated controls .

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